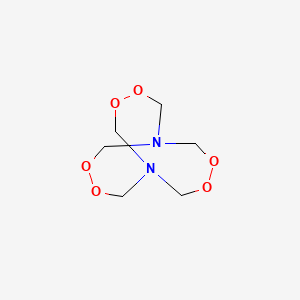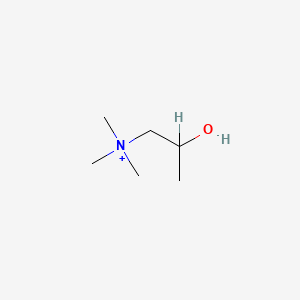
4-(3-Clorofenil)-3-tiosemicarbazida
Descripción general
Descripción
N-(3-chlorophenyl)hydrazinecarbothioamide, also known as N-(3-chlorophenyl)hydrazinecarbothioamide, is a useful research compound. Its molecular formula is C7H8ClN3S and its molecular weight is 201.68 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-chlorophenyl)hydrazinecarbothioamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 16.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132373. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3-chlorophenyl)hydrazinecarbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)hydrazinecarbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Derivados de Tiofeno
Los análogos basados en tiofeno, que incluyen 4-(3-Clorofenil)-3-tiosemicarbazida, han sido objeto de un creciente interés entre los científicos debido a su potencial como compuestos biológicamente activos {svg_1}. Juegan un papel vital para los químicos medicinales en el desarrollo de compuestos avanzados con una variedad de efectos biológicos {svg_2}.
Química Industrial y Ciencia de Materiales
Los derivados de tiofeno, incluido this compound, se utilizan en la química industrial y la ciencia de los materiales como inhibidores de la corrosión {svg_3}.
Semiconductores Orgánicos
Las moléculas mediadas por tiofeno, como this compound, tienen un papel destacado en el avance de los semiconductores orgánicos {svg_4}.
Transistores de efecto de campo orgánico (OFET)
This compound se utiliza en la fabricación de transistores de efecto de campo orgánico (OFET) {svg_5}.
Diodos orgánicos emisores de luz (OLED)
Este compuesto también se utiliza en la fabricación de diodos orgánicos emisores de luz (OLED) {svg_6}.
Actividad Antiviral
Partiendo del ácido 4-clorobenzoico, se sintetizaron 10 nuevos derivados de 5-(4-clorofenil)-N-sustituidos-N-1,3,4-tiadiazol-2-sulfonamida {svg_7}. Las pruebas de bioensayo mostraron que algunos de estos compuestos poseían cierta actividad antiviral contra el virus del mosaico del tabaco {svg_8}.
Mecanismo De Acción
Target of Action
Thiosemicarbazide derivatives, to which this compound belongs, are known for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .
Mode of Action
It is known that thiosemicarbazide derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some thiosemicarbazide derivatives have shown anthelmintic activity .
Biochemical Pathways
Given the broad range of biological activities associated with thiosemicarbazide derivatives, it can be inferred that multiple pathways could be affected, leading to downstream effects such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Result of Action
Based on the known biological activities of thiosemicarbazide derivatives, the compound could potentially induce changes such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Análisis Bioquímico
Biochemical Properties
N-(3-chlorophenyl)hydrazinecarbothioamide plays a crucial role in biochemical reactions, particularly in the formation of heterocyclic compounds. It interacts with several enzymes and proteins, including those involved in the synthesis of thiazoles and pyrazoles . These interactions are primarily driven by the nucleophilic sites on the hydrazinecarbothioamide molecule, which facilitate the formation of various heterocyclic rings . The compound’s ability to form stable complexes with metal ions also contributes to its biochemical properties .
Cellular Effects
N-(3-chlorophenyl)hydrazinecarbothioamide has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of certain enzymes, leading to changes in metabolic flux and gene expression . Additionally, it has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of N-(3-chlorophenyl)hydrazinecarbothioamide involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes, inhibiting their activity and altering metabolic pathways . It also interacts with DNA, leading to changes in gene expression and cellular function . These interactions are facilitated by the compound’s unique structure, which allows it to form stable complexes with various biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-chlorophenyl)hydrazinecarbothioamide change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of N-(3-chlorophenyl)hydrazinecarbothioamide vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity . Threshold effects have been observed, with certain dosages required to achieve specific biochemical outcomes . These findings are crucial for determining the safe and effective use of the compound in therapeutic applications .
Metabolic Pathways
N-(3-chlorophenyl)hydrazinecarbothioamide is involved in several metabolic pathways. It interacts with enzymes such as hydrolases and oxidoreductases, influencing metabolic flux and metabolite levels . The compound’s ability to form stable complexes with metal ions also plays a role in its metabolic activity . Understanding these pathways is essential for elucidating the compound’s biochemical properties and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, N-(3-chlorophenyl)hydrazinecarbothioamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . The compound’s ability to form stable complexes with metal ions also contributes to its transport and distribution properties .
Subcellular Localization
N-(3-chlorophenyl)hydrazinecarbothioamide is localized to specific subcellular compartments, where it exerts its biochemical effects . The compound’s targeting signals and post-translational modifications direct it to particular organelles, influencing its activity and function . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
1-amino-3-(3-chlorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3S/c8-5-2-1-3-6(4-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSLJYYTYKWSHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70962303 | |
| Record name | N-(3-Chlorophenyl)hydrazinecarboximidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70962303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24831859 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
42135-76-2 | |
| Record name | 4-(3-Chlorophenyl)thiosemicarbazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042135762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 42135-76-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132373 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-Chlorophenyl)hydrazinecarboximidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70962303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 42135-76-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 4-(3-Chlorophenyl)-3-thiosemicarbazide in the context of the provided research?
A: The research primarily utilizes 4-(3-Chlorophenyl)-3-thiosemicarbazide as a precursor for synthesizing substituted 2-hydrazono-2(3H)-thiazole derivatives. [] These derivatives are then evaluated for their antimicrobial activity against various bacterial and fungal strains. []
Q2: Can you elaborate on the synthesis of 2-hydrazono-2(3H)-thiazole derivatives from 4-(3-Chlorophenyl)-3-thiosemicarbazide and their antimicrobial potential?
A: The synthesis involves reacting 4-(3-Chlorophenyl)-3-thiosemicarbazide with different substituted acetophenones, leading to the formation of 4-(3-Chlorophenyl)-3-thiosemicarbazones. [] These thiosemicarbazones then undergo a cyclization reaction with 2,4′-dibromoacetophenone, yielding the desired 2-hydrazono-2(3H)-thiazole derivatives. [] The study highlights that derivatives containing a substituted phenyl or indolyl group at the hydrazone moiety demonstrated superior antimicrobial activity against Escherichia coli and Candida albicans compared to those with a cycloalkyl group. []
Q3: Besides its use in synthesizing thiazole derivatives, is there any other application of 4-(3-Chlorophenyl)-3-thiosemicarbazide mentioned in the research?
A: Yes, the research also explores the synthesis of arylidene-hydrazinyl-thiazolines using 4-(3-Chlorophenyl)-3-thiosemicarbazide as a precursor. [] The study focuses on characterizing these synthesized compounds using mass spectrometry techniques. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-[4-[5-[5-amino-3-(2-aminopropanoylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-methylideneoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-N-[3-(4-aminobutylamino)propyl]benzamide](/img/structure/B1204730.png)
![3-[2-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-(carboxymethyl)-5-oxopyrrol-2-ylidene]methyl]-4-(carboxymethyl)-1H-pyrrol-2-yl]methylidene]-5-[[4-(2-carboxyethyl)-3-(carboxymethyl)-5-oxopyrrol-2-yl]methylidene]-4-(carboxymethyl)pyrrol-3-yl]propanoic acid](/img/structure/B1204732.png)












